4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine

Suzuki-Miyaura coupling medicinal chemistry building block procurement

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS 651014-89-0) is a functionalized arylboronic acid pinacol ester featuring a morpholine ring at the 5-position and a methyl group at the 3-position of the phenyl ring. With a molecular formula of C₁₇H₂₆BNO₃ and a molecular weight of 303.2 g/mol , it serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a morpholino-tolyl fragment into biaryl scaffolds for medicinal chemistry and agrochemical discovery.

Molecular Formula C17H26BNO3
Molecular Weight 303.2 g/mol
CAS No. 651014-89-0
Cat. No. B12588639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine
CAS651014-89-0
Molecular FormulaC17H26BNO3
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCOCC3)C
InChIInChI=1S/C17H26BNO3/c1-13-10-14(18-21-16(2,3)17(4,5)22-18)12-15(11-13)19-6-8-20-9-7-19/h10-12H,6-9H2,1-5H3
InChIKeyCKDBMOOSMGGNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine (CAS 651014-89-0): A Specialized Heterocyclic Boronic Ester Building Block


4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (CAS 651014-89-0) is a functionalized arylboronic acid pinacol ester featuring a morpholine ring at the 5-position and a methyl group at the 3-position of the phenyl ring . With a molecular formula of C₁₇H₂₆BNO₃ and a molecular weight of 303.2 g/mol , it serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a morpholino-tolyl fragment into biaryl scaffolds for medicinal chemistry and agrochemical discovery . Its stable, tetracoordinated boron center enhances handling and storage compared to free boronic acids [1].

Why 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine Cannot Be Replaced by Common Analogs: The Critical Role of Regiochemistry and Substituent Effects


The specific 3-methyl-5-(morpholin-4-yl)phenyl substitution pattern of CAS 651014-89-0 imparts distinct steric and electronic properties that directly influence cross-coupling efficiency, regioselectivity in subsequent functionalization, and the physicochemical profile of derived products. Interchanging this building block with the 3-methyl-4-morpholinophenyl regioisomer (CAS 1366131-54-5) or the des-methyl 4-morpholinophenyl analog (CAS 568577-88-8) alters the spatial orientation of the morpholine ring and the electron density on the aromatic system. Such differences can lead to divergent coupling yields and, more critically, produce final compounds with different biological target engagement, as documented in structure-activity relationship (SAR) studies of morpholine-containing inhibitors [1].

Quantitative Differentiation Evidence for 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine Versus Key Analogs


Regiochemical Specificity: Meta-Morpholine, Ortho-Methyl Substitution Pattern vs. the 4-Regioisomer

The target compound places the morpholine ring at the 5-position (meta to the boronic ester) and a methyl group at the 3-position (ortho to the boronic ester, meta to the morpholine) . This contrasts with the commercially available 4-morpholino regioisomer (CAS 1366131-54-5), where morpholine is at the 4-position (para to the boronic ester) . This regiochemical difference alters the steric environment around the boron center and the electronic activation of the ring. A study on meta-substituted boronic acids found that meta-ethoxycarbonyl derivatives exhibited superior reactivity over ortho-substituted analogs due to reduced steric penalty . By analogy, the meta-morpholine, ortho-methyl arrangement in CAS 651014-89-0 is expected to offer a distinct reactivity and selectivity profile in palladium-catalyzed couplings compared to the para-morpholine analog.

Suzuki-Miyaura coupling medicinal chemistry building block procurement

Influence of the Ortho-Methyl Group: Comparison with Des-Methyl Analog (CAS 568577-88-8)

The presence of a methyl group ortho to the boronic ester distinguishes CAS 651014-89-0 from the des-methyl analog 4-morpholinophenylboronic acid pinacol ester (CAS 568577-88-8), which is widely available at ≥98% purity from vendors like TCI and Chem-Impex . Ortho-methyl groups are known to increase the steric hindrance around the boron atom, which can slow transmetalation in Suzuki-Miyaura couplings, potentially requiring optimized catalytic conditions [1]. However, this same steric bulk can enhance conformational restriction in the final biaryl product, leading to improved biological target selectivity, as exploited in morpholine-based CYP2A13 inhibitors where methyl substitution patterns were critical for isoform selectivity [2].

steric effects biaryl synthesis pharmaceutical intermediate

Pinacol Ester Stability Advantage Over Free Boronic Acid (CAS 1426245-63-7)

The compound is supplied as a pinacol boronic ester, a form known to offer enhanced air and moisture stability compared to the corresponding free boronic acid, 3-methyl-4-morpholinophenylboronic acid (CAS 1426245-63-7) . The pinacol ester provides a stable, tetracoordinated boron center that is less prone to hydrolysis and boroxine formation, the latter being a common degradation pathway for arylboronic acids that can reduce effective reagent concentration and coupling yield . While the free boronic acid may exhibit higher intrinsic reactivity in some Suzuki protocols, the ester form allows for more consistent performance and longer shelf-life under standard storage conditions.

shelf-life handling Suzuki coupling boron reagent

Optimal Application Scenarios for 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)morpholine in Drug Discovery and Chemical Synthesis


Late-Stage Diversification of Kinase Inhibitor Scaffolds Requiring a Morpholino-Tolyl Fragment

When constructing ATP-competitive kinase inhibitors where a morpholino group is essential for hinge-binding interactions, the specific 5-morpholino-3-methylphenyl motif offered by CAS 651014-89-0 enables direct, regioselective installation via a single Suzuki-Miyaura coupling. Using the 4-morpholino regioisomer (CAS 1366131-54-5) would place the morpholine in a different spatial orientation, likely abolishing key hydrogen-bond interactions with the kinase hinge region, as observed in morpholine-containing inhibitors of mTOR and PI3K [1].

Synthesis of Ortho-Methyl-Substituted Biaryl Libraries for Conformational Restriction Studies

The ortho-methyl group on the target compound introduces atropisomerism barriers in biaryl products, a desirable property for locking a molecule into its bioactive conformation. This building block allows medicinal chemists to explore conformational restriction directly, bypassing the need for additional synthetic steps to install the methyl group post-coupling, unlike the des-methyl analog (CAS 568577-88-8) which would produce freely rotating biaryl bonds .

Development of CYP2A13-Selective Inhibitors for Chemoprevention Programs

The patent literature demonstrates that morpholine derivatives can achieve selectivity for CYP2A13 over the closely related liver enzyme CYP2A6 [2]. The 3-methyl-5-morpholinophenyl moiety in this building block is precisely the type of substituted morpholino-aromatic scaffold identified in these patents as being critical for isoform selectivity. Procurement of this specific compound supports SAR exploration aimed at identifying potent inhibitors of NNK-induced lung carcinogenesis [2].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's molecular weight (303.2 Da) and functional group composition adhere to fragment-like physicochemical guidelines, making it suitable for FBDD triage. As a shelf-stable pinacol ester, it facilitates high-throughput on-DNA Suzuki-Miyaura coupling for DEL technology, where reagent purity and stability are critical for library fidelity [3].

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